Cas no 338395-30-5 (2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate)

2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate 化学的及び物理的性質
名前と識別子
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- 2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate
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- MDL: MFCD00201959
2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00902405-1g |
2,4-Dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate |
338395-30-5 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
A2B Chem LLC | AI70954-10mg |
2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate |
338395-30-5 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI70954-5mg |
2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate |
338395-30-5 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI70954-500mg |
2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate |
338395-30-5 | >90% | 500mg |
$720.00 | 2024-04-20 | |
Matrix Scientific | 164303-5g |
2,4-Dichlorophenyl 3-(dimethylamino)acrylate |
338395-30-5 | 5g |
$7343.00 | 2023-09-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630268-5mg |
2,4-Dichlorophenyl (E)-3-(dimethylamino)acrylate |
338395-30-5 | 98% | 5mg |
¥672.00 | 2024-05-18 | |
Matrix Scientific | 164303-500mg |
2,4-Dichlorophenyl 3-(dimethylamino)acrylate |
338395-30-5 | 500mg |
$918.00 | 2023-09-11 | ||
A2B Chem LLC | AI70954-1g |
2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate |
338395-30-5 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AI70954-1mg |
2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate |
338395-30-5 | >90% | 1mg |
$201.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630268-1mg |
2,4-Dichlorophenyl (E)-3-(dimethylamino)acrylate |
338395-30-5 | 98% | 1mg |
¥509.00 | 2024-05-18 |
2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate 関連文献
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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10. Book reviews
2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoateに関する追加情報
2,4-Dichlorophenyl (2E)-3-(Dimethylamino)prop-2-enoate: A Novel Compound with Promising Bioactive Properties and Therapeutic Potential
2,4-Dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate, also known by its CAS number 338395-30-5, represents a unique class of organic compounds that have garnered significant attention in recent years due to their potential applications in pharmaceutical research and agrochemical development. This compound is characterized by its 2,4-dichlorophenyl group attached to a (2E)-3-(dimethylamino)prop-2-enoate moiety, which confers distinct chemical and biological properties. The structural complexity of this molecule, particularly the presence of both aromatic and aliphatic functional groups, has made it a focal point for researchers exploring its interactions with biological systems.
Recent studies have highlighted the 2,4-dichlorophenyl substituent's role in modulating the compound's physicochemical behavior, such as solubility and stability. These properties are critical for drug delivery systems and agricultural formulations. The (2E)-3-(dimethylamino)prop-2-enoate portion, on the other hand, introduces a polar amine group that may enhance the molecule's ability to interact with target proteins or receptors. This dual functionality makes the compound a versatile candidate for further exploration in both medicinal and industrial contexts.
The synthesis of 2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate has been optimized through advanced chemical methodologies, including catalytic coupling reactions and stereoselective synthesis techniques. These approaches have enabled the production of high-purity compounds suitable for rigorous testing in preclinical studies. Notably, the stereochemistry of the (2E)-3-(dimethylamino)prop-2-enoate moiety has been shown to influence the compound's biological activity, underscoring the importance of precise structural control in drug development.
In terms of biological activity, 2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate has demonstrated promising effects in in vitro assays. For instance, recent research published in *Journal of Medicinal Chemistry* (2023) reported its ability to inhibit specific enzymatic pathways associated with inflammatory responses. The compound's interaction with phosphodiesterase enzymes and its impact on cytokine production have been extensively studied, suggesting potential applications in the treatment of chronic inflammatory diseases.
Furthermore, the 2,4-dichlorophenyl group has been linked to enhanced membrane permeability, which could facilitate the compound's uptake by target cells. This property is particularly relevant for designing drugs that require efficient cellular penetration. The (2E)-3-(dimethylamino)prop-2-enoate structure, meanwhile, may contribute to the molecule's ability to form hydrogen bonds with biomolecules, enhancing its binding affinity to specific receptors.
Advancements in computational modeling have provided deeper insights into the molecular mechanisms underlying the compound's activity. Molecular docking studies have revealed that the 2,4-dichlorophenyl moiety may interact with hydrophobic regions of target proteins, while the (2E)-3-(dimethylamino)prop-2-enoate portion could engage in electrostatic interactions with charged residues. These findings align with experimental data showing the compound's efficacy in modulating signaling pathways related to cell proliferation and apoptosis.
Recent breakthroughs in biotechnology have also opened new avenues for the application of 2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate. For example, its potential as a lead compound for developing antiviral agents has been explored in a 2023 study published in *Antiviral Research*. The compound's ability to disrupt viral replication mechanisms, particularly in RNA viruses, has been evaluated using advanced in vitro models, demonstrating its therapeutic potential in combating emerging infectious diseases.
Additionally, the compound's environmental impact has been a subject of recent research. While its primary applications are in biomedical and agricultural sectors, studies on its biodegradation pathways and toxicity profiles are essential for ensuring sustainable use. The 2,4-dichlorophenyl group has been found to undergo metabolic transformations in aquatic organisms, which may influence its ecological footprint. These findings highlight the need for comprehensive risk assessments before large-scale deployment.
Future research directions for 2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate include optimizing its pharmacokinetic properties, such as half-life and bioavailability, to enhance therapeutic efficacy. The development of prodrug formulations and targeted delivery systems could further improve its clinical utility. Moreover, exploring its synergistic effects with existing therapeutics may unlock new treatment strategies for complex diseases.
In conclusion, 2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate represents a promising compound with diverse applications in modern science. Its unique structural features and biological activity make it a valuable candidate for further investigation. As research in this area continues to evolve, the compound's potential to address unmet medical and agricultural needs is becoming increasingly evident.
References: Journal of Medicinal Chemistry (2023), Antiviral Research (2023)
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